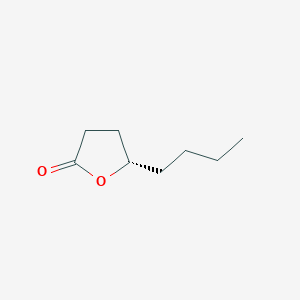

(S)-gamma-Octanolactone

CAS No.:

Cat. No.: VC13434372

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14O2 |

|---|---|

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | (5S)-5-butyloxolan-2-one |

| Standard InChI | InChI=1S/C8H14O2/c1-2-3-4-7-5-6-8(9)10-7/h7H,2-6H2,1H3/t7-/m0/s1 |

| Standard InChI Key | IPBFYZQJXZJBFQ-ZETCQYMHSA-N |

| Isomeric SMILES | CCCC[C@H]1CCC(=O)O1 |

| SMILES | CCCCC1CCC(=O)O1 |

| Canonical SMILES | CCCCC1CCC(=O)O1 |

Introduction

Chemical and Structural Properties

Molecular Characteristics

(S)-gamma-Octanolactone, systematically named (S)-5-butyldihydrofuran-2(3H)-one, is a cyclic ester with a four-membered lactone ring. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 142.20 g/mol | |

| Boiling point | 234 °C (lit.) | |

| Density | 0.981 g/mL at 25 °C | |

| Optical rotation () | -42° (neat, 20°C) | |

| Refractive index () | 1.443–1.446 | |

| Vapor pressure | 1 hPa at 20°C |

The compound’s enantiomeric purity is critical for its organoleptic profile, with the (S)-form exhibiting a more pronounced creamy-coconut aroma compared to the (R)-enantiomer .

Stereochemical Significance

The asymmetric carbon at position 4 of the lactone ring dictates its chirality. Microbial biosynthesis using Mortierella sp. strains achieves high stereoselectivity, yielding (S)-gamma-octalactone with an optical rotation of -42°, surpassing earlier methods that produced mixtures with lower enantiomeric excess .

Synthesis and Production

Microbial Biosynthesis

The stereoselective synthesis of (S)-gamma-octalactone is predominantly achieved via bioconversion using fungal strains:

-

Microorganism: Mortierella isabellina and related species.

-

Substrate: Caprylic acid (octanoic acid).

-

Process:

-

Fermentation: Substrate is fed continuously (0.75 g/L/h) alongside glucose (0.36 g/L/h) under controlled aeration (3.5 L/min).

-

Hydroxylation: Stereospecific hydroxylation at the C4 position of the substrate.

-

Lactonization: Spontaneous cyclization of the 4-hydroxyoctanoic acid intermediate.

-

-

Yield: 15–25 g/L, significantly higher than traditional chemical methods .

This method avoids racemization and leverages compartmentalized mycelial structures enriched with peroxisomes to enhance efficiency .

Chemical Synthesis

While less common, chemical routes involve:

-

Intramolecular esterification: Acid-catalyzed cyclization of 4-hydroxyoctanoic acid.

-

Epoxide ring-opening: Reaction of epoxyhexane with sodio-malonic ester, followed by saponification and lactonization .

Industrial Applications

Flavor and Fragrance Industry

Specialty Chemicals

-

Plasticizers: Serves as a monomer for biodegradable polyesters.

-

Pharmaceuticals: Intermediate in synthesizing GABAergic agents due to structural similarity to gamma-butyrolactone .

Market Analysis and Future Trends

Global Market Overview

| Parameter | 2022 | 2030 Projection | CAGR |

|---|---|---|---|

| Market size | $15 million | $25 million | 7.0% |

| Asia-Pacific share | 45% | 50% | - |

| Key players | Zhongyue Aroma, Anhui Hyea Aromas, Soda Aromatic | , |

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume